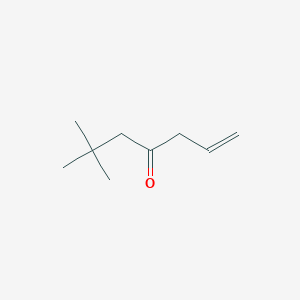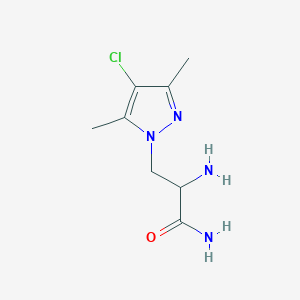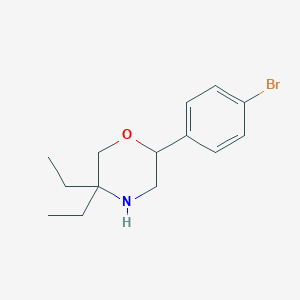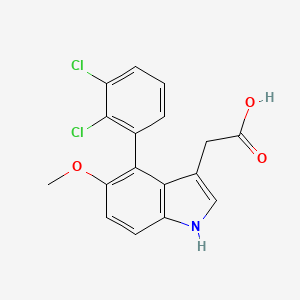![molecular formula C9H10N2O4 B13078432 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is a heterocyclic compound with the molecular formula C7H8N2. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile in the presence of a base . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: Conversion to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using oxidizing agents like t-BuOOH.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Cyclization: Formation of fused ring systems through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, catalysts such as Mn(OTf)2, and bases for promoting cyclization reactions .
Major Products Formed
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate involves its interaction with specific molecular targets and pathways. For example, as an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a distinct site on the receptor, enhancing or inhibiting its activity . This modulation can influence various signaling pathways involved in neurological functions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound with similar structural features.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: Another derivative with distinct chemical properties.
Uniqueness
Its role as an allosteric modulator and necroptosis inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C7H8N2.C2H2O4/c1-2-6-4-8-5-7(6)9-3-1;3-1(4)2(5)6/h1-3,8H,4-5H2;(H,3,4)(H,5,6) |
InChI Key |
JHOKBHZMWLGUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
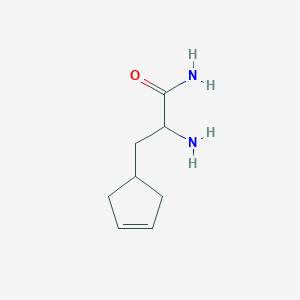
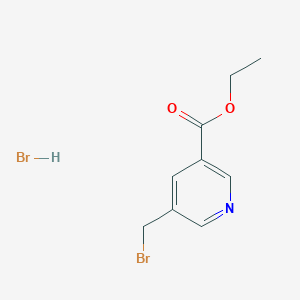
![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
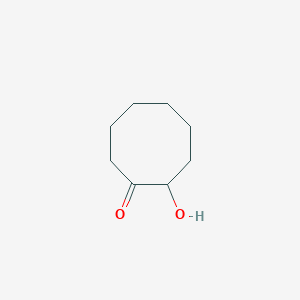
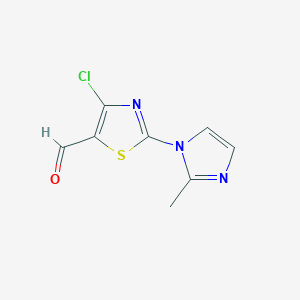
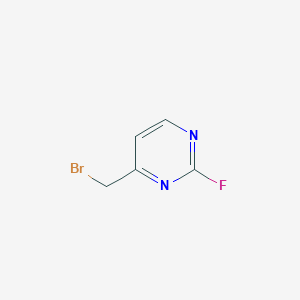
![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
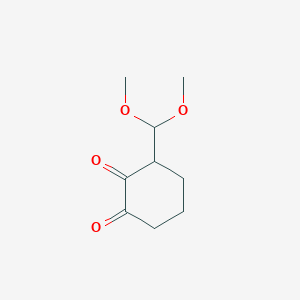
![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)
